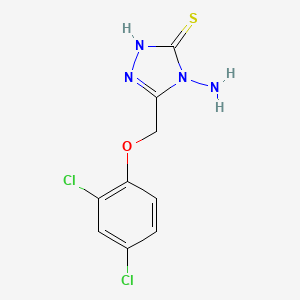

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-

説明

Structural Classification of 1,2,4-Triazole-3-thione Heterocycles

The structural classification of 1,2,4-triazole-3-thione heterocycles is based on substitution patterns at the 3, 4, and 5 positions of the triazole ring, with each position offering distinct opportunities for chemical modification. The parent compound, unsubstituted 1,2,4-triazole-3-thione with molecular formula C2HN3S, serves as the foundational structure from which all derivatives are conceptually derived. Position 4 typically accommodates amino, alkyl, or aryl substituents, while position 5 commonly features alkyl, aryl, or more complex substituents such as phenoxymethyl groups. Position 3 remains occupied by the characteristic thione group, which defines the chemical and biological properties of these compounds.

Monosubstituted derivatives represent the simplest class within this family, featuring a single substituent at either the 4 or 5 position while maintaining the thione functionality at position 3. Research has shown that 4-amino derivatives exhibit particularly interesting biological profiles, with the amino group providing sites for further chemical elaboration through acylation or alkylation reactions. These modifications can significantly alter the physicochemical properties of the resulting compounds, including their solubility, stability, and biological activity profiles.

Disubstituted 1,2,4-triazole-3-thione derivatives, such as the target compound featuring both 4-amino and 5-((2,4-dichlorophenoxy)methyl) substituents, represent a more sophisticated class of molecules. The 4-amino-5-substituted pattern is particularly prevalent in biologically active compounds, as this arrangement allows for optimal spatial positioning of functional groups necessary for target recognition. The combination of an electron-donating amino group at position 4 with a more complex substituent at position 5 creates a molecular architecture capable of engaging in multiple types of intermolecular interactions.

| Substitution Pattern | General Structure | Key Characteristics | Representative Examples |

|---|---|---|---|

| 4-Amino | 4-NH2-1,2,4-triazole-3-thione | Enhanced hydrogen bonding capacity | 4-amino-5-methyl derivatives |

| 5-Aryl | 5-Ar-1,2,4-triazole-3-thione | Increased lipophilicity | 5-phenyl derivatives |

| 4,5-Disubstituted | 4,5-disubstituted-1,2,4-triazole-3-thione | Optimized binding geometry | Target compound |

| Alkylthio derivatives | S-alkyl-1,2,4-triazole-3-thiol | Modified electronic properties | Methyl and ethyl thioethers |

Trisubstituted derivatives, while less common, have been synthesized for specialized applications where precise molecular recognition is required. These compounds typically feature substituents at positions 1, 4, and 5, creating highly specific three-dimensional structures. The electronic effects of multiple substituents can be additive or competing, depending on their electronic nature and spatial arrangement. Understanding these electronic interactions is crucial for rational drug design and the optimization of biological activity.

The structural diversity within the 1,2,4-triazole-3-thione family is further enhanced by the possibility of forming fused ring systems. Triazolo-thiadiazoles, triazolo-pyrimidines, and other fused heterocycles represent advanced structural motifs that combine the beneficial properties of triazole-3-thiones with additional pharmacophoric elements. These complex structures often exhibit enhanced biological activities and improved selectivity profiles compared to their simpler counterparts.

Significance of Dichlorophenoxy and Amino Substituents in Triazole Chemistry

The incorporation of dichlorophenoxy substituents in triazole chemistry represents a strategic approach to enhancing molecular recognition and biological activity through the introduction of halogen bonding capabilities and increased lipophilicity. The 2,4-dichlorophenoxy group, as present in the target compound, provides multiple sites for intermolecular interactions including halogen bonding through the chlorine atoms and pi-pi stacking interactions through the aromatic ring. The electron-withdrawing nature of the chlorine substituents modulates the electronic density of the phenoxy ring, creating a more electrophilic aromatic system capable of engaging in specific molecular recognition events.

Research has demonstrated that dichlorophenoxy substituents significantly influence the pharmacokinetic properties of triazole derivatives, particularly their membrane permeability and metabolic stability. The lipophilic character imparted by the dichlorophenoxy group enhances cellular uptake while the chlorine atoms provide protection against certain metabolic transformations. Studies examining structure-activity relationships have consistently shown that the positioning of chlorine atoms on the phenoxy ring critically affects biological activity, with the 2,4-substitution pattern often providing optimal activity profiles.

The methylene linker connecting the dichlorophenoxy group to the triazole ring serves multiple structural and functional roles. This spacer group provides conformational flexibility while maintaining sufficient rigidity to preserve the overall molecular geometry necessary for biological activity. The methylene bridge also influences the electronic communication between the phenoxy and triazole systems, allowing for fine-tuning of the electronic properties through subtle structural modifications.

Amino substituents at the 4-position of 1,2,4-triazole-3-thione derivatives play crucial roles in both synthetic accessibility and biological activity. The primary amino group serves as a versatile synthetic handle, enabling further chemical elaboration through standard organic transformations including acylation, alkylation, and condensation reactions. From a biological perspective, the amino group functions as both a hydrogen bond donor and acceptor, significantly expanding the potential for specific molecular interactions with biological targets.

| Substituent Type | Electronic Effect | Steric Effect | Biological Relevance |

|---|---|---|---|

| 2,4-Dichlorophenoxy | Electron-withdrawing | Moderate bulk | Enhanced membrane permeability |

| 4-Amino | Electron-donating | Minimal | Hydrogen bonding capability |

| Methylene linker | Electronically neutral | Conformational flexibility | Optimal spacing for binding |

| Combined system | Balanced electronic properties | Complementary sterics | Synergistic biological activity |

The synergistic effects of amino and dichlorophenoxy substituents create compounds with balanced hydrophilic and lipophilic characteristics, often resulting in improved drug-like properties. The amino group provides water solubility and the capacity for salt formation, while the dichlorophenoxy group ensures adequate lipophilicity for membrane penetration. This combination has proven particularly effective in the design of compounds targeting intracellular enzymes or receptors that require both cellular uptake and specific molecular recognition.

Contemporary research has revealed that the spatial arrangement of amino and dichlorophenoxy substituents can be optimized to achieve selectivity between different enzyme isoforms or receptor subtypes. Molecular modeling studies indicate that the three-dimensional positioning of these groups is critical for achieving optimal binding geometry with target proteins. The conformational preferences of the methylene linker play a significant role in determining the accessible conformations of the dichlorophenoxy group, thereby influencing the overall binding profile of the molecule.

特性

IUPAC Name |

4-amino-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4OS/c10-5-1-2-7(6(11)3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESGKBGZPADFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196051 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4413-40-5 | |

| Record name | 4-Amino-5-[(2,4-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4413-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiocarbohydrazide with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-thione compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial process more sustainable.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thione group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the triazole ring or the dichlorophenoxy methyl group. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: N-substituted triazole derivatives.

科学的研究の応用

Medicinal Chemistry

Antifungal Activity

This compound has demonstrated antifungal properties against a range of pathogenic fungi. Studies indicate that triazole derivatives can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. For instance, research shows that derivatives of 3H-1,2,4-triazole effectively combat Candida species and Aspergillus species, which are common causes of infections in immunocompromised patients .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of triazole derivatives. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. A study conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and promote cell death in a dose-dependent manner .

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole compounds. The results indicated that 3H-1,2,4-triazole derivatives exhibited superior antifungal activity compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives .

Agricultural Applications

Pesticide Development

The compound is also being explored for its use as a pesticide. Its structure allows it to act as an effective herbicide against various weeds while being less toxic to crops. Field trials have shown that formulations containing this compound can reduce weed biomass significantly without harming desirable plants .

Fungicide Properties

In addition to its herbicidal properties, 3H-1,2,4-triazole derivatives have been found effective as fungicides. They inhibit fungal growth by disrupting cellular processes critical for fungal survival. Research indicates that these compounds can be used to protect crops from fungal diseases such as powdery mildew and rust .

Materials Science

Corrosion Inhibitors

The compound has potential applications as a corrosion inhibitor in metal coatings. Its ability to form stable complexes with metal ions can prevent the oxidation of metals when applied as a coating . Studies have shown that triazole-based inhibitors significantly reduce corrosion rates in various environments.

Case Study: Corrosion Resistance

Research published in Corrosion Science demonstrated that coatings containing 3H-1,2,4-triazole derivatives provided enhanced protection against corrosion in saline environments compared to conventional coatings. The study measured corrosion rates and found a marked improvement in longevity and effectiveness .

Data Tables

| Application Area | Effectiveness | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal | Superior activity against Candida spp. (MIC values lower than fluconazole) |

| Anticancer | Induces apoptosis in cancer cells (activation of caspase pathways) | |

| Agriculture | Herbicide | Significant reduction in weed biomass (field trials) |

| Fungicide | Effective against powdery mildew (protects crops) | |

| Materials Science | Corrosion Inhibitor | Reduced corrosion rates in saline environments (enhanced protection) |

作用機序

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death. In cancer research, the compound’s derivatives can induce apoptosis in cancer cells by interacting with specific signaling pathways.

類似化合物との比較

- 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison: Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- stands out due to the presence of the dichlorophenoxy methyl group This group enhances its chemical reactivity and biological activity, making it more effective in various applications

生物活性

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- is a member of the triazole family known for its diverse biological activities. This compound exhibits significant potential in pharmacology, particularly in antibacterial and antidepressant applications. The triazole moiety is a crucial structural component that contributes to its biological properties.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 293.19 g/mol. It belongs to the class of phenyl-1,2,4-triazoles and features a dichlorophenoxy group that enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀Cl₂N₄S |

| Molecular Weight | 293.19 g/mol |

| IUPAC Name | 4-amino-5-(2,4-dichlorophenoxy)methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| CAS Number | Not available |

Antibacterial Activity

Research has shown that triazole derivatives exhibit notable antibacterial properties. For instance, derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones have been evaluated against various bacterial strains. The presence of halogen substituents at the 5-position of the triazole nucleus significantly enhances antibacterial efficacy. Studies indicate that compounds with dichlorophenyl substitutions are particularly effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study involving several triazole derivatives:

- Compounds with a dichlorophenyl group displayed minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus.

- The activity was attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and DNA gyrase activity .

Antidepressant Activity

The antidepressant potential of triazole derivatives has also been explored. A series of studies indicated that certain triazoles can act as antagonists to neurotransmitter systems involved in mood regulation.

Research Findings:

- In animal models, specific derivatives showed significant reduction in reserpine-induced ptosis and hypothermia, indicating their potential as antidepressants.

- The mechanism appears unrelated to monoamine oxidase inhibition or norepinephrine uptake but may involve modulation of serotonin pathways .

Cytotoxicity and Safety Profile

Cytotoxicity studies conducted on various human cell lines revealed that many triazole derivatives exhibit low toxicity profiles. For instance:

- Compounds demonstrated IC50 values greater than 100 µM against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), indicating a favorable safety margin for therapeutic applications .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins:

Q & A

(Basic) How can synthesis yield be optimized for this compound?

Methodological Answer:

The synthesis involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (65% yield). To optimize yield:

- Solvent Variation : Test polar aprotic solvents (e.g., DMF, DMAc) to improve solubility and reaction efficiency.

- Catalyst Screening : Introduce acidic/basic catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization.

- Reaction Time Reduction : Monitor reaction progress via TLC to shorten reflux duration while maintaining product integrity .

(Basic) What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identify the thione (C=S) stretch at ~1200–1050 cm⁻¹ and NH stretches at ~3300 cm⁻¹.

- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.5 ppm) and methylene groups (δ 3.5–4.5 ppm).

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₈Cl₂N₄OS) with ≤0.4% deviation .

(Advanced) How do computational methods (e.g., DFT) predict reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential maps. Compare theoretical IR/NMR data with experimental results to validate accuracy.

- Application : Predict nucleophilic/electrophilic sites for derivatization or metal coordination .

(Advanced) How to resolve contradictions in antimicrobial activity data across studies?

Methodological Answer:

- Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and broth microdilution (CLSI guidelines).

- SAR Analysis : Compare substituent effects; e.g., dichlorophenoxy groups enhance membrane penetration, while methoxy groups may reduce potency .

- Synergistic Studies : Test combinations with known antibiotics to identify additive effects .

(Basic) What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol-water (1:3) to remove unreacted hydrazide or aldehydes.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (30:70) for derivatives .

(Advanced) How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent Variation : Replace 2,4-dichlorophenoxy with electron-withdrawing groups (e.g., nitro) to boost electrophilicity.

- Schiff Base Formation : React the amino group with aldehydes (e.g., 4-fluorobenzaldehyde) under acidic ethanol to form imine derivatives .

- Metal Complexation : Synthesize Cu(II) or Zn(II) complexes to improve antimicrobial efficacy .

(Advanced) What strategies validate metal complex formation?

Methodological Answer:

- Molar Conductance : Confirm 1:2 (metal:ligand) stoichiometry in DMSO (Λₘ = 70–100 S cm² mol⁻¹).

- Spectroscopic Techniques : UV-Vis (d-d transitions at 600–700 nm for Cu(II)), ESR (g∥ > g⊥ for octahedral geometry).

- Thermogravimetric Analysis (TGA) : Determine dehydration steps and thermal stability .

(Basic) How to assess stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Solubility : Shake the compound in buffers (pH 2–12) for 24 hours; monitor precipitation via UV-Vis.

- Degradation Studies : Use HPLC to track hydrolysis products (e.g., free thiol) in acidic/alkaline media .

(Advanced) How to correlate theoretical and experimental spectral data?

Methodological Answer:

- NMR Chemical Shift Prediction : Use GIAO (Gauge-Independent Atomic Orbital) method with Gaussian09. Compare calculated shifts (δ calc) with experimental (δ exp) using linear regression (R² > 0.95).

- IR Frequency Scaling : Apply a scaling factor (0.9613) to DFT-calculated frequencies for better alignment .

(Advanced) What mechanistic insights explain antifungal activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) via microsomal preparations.

- Molecular Docking : Use AutoDock Vina to simulate binding to CYP51 active site; prioritize derivatives with ΔG < −8 kcal/mol .

(Basic) How to scale up synthesis without compromising purity?

Methodological Answer:

- Continuous Flow Reactors : Maintain consistent temperature/pressure for large-scale cyclization.

- In-line Monitoring : Use PAT (Process Analytical Technology) tools (e.g., FTIR) to detect intermediates .

(Advanced) How do substituents influence pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。